1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C15H20O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group.
Scientific Research Applications
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving carboxylic acids and their derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves several steps, typically starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method includes the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl Group: This step involves the substitution of a phenyl group with a propoxy group, often using reagents like propyl bromide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. The propoxyphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall bioactivity .
Comparison with Similar Compounds
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1-cyclopentanecarboxylic acid: This compound lacks the propoxy group, making it less hydrophobic and potentially altering its bioactivity.
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid: The methoxy group is less bulky than the propoxy group, which can influence the compound’s steric interactions and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-propoxyphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-11-18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMMVFLULDWAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346035 |
Source
|
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-95-3 |
Source
|
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74316-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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